Cas no 1298062-17-5 (methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate)

Methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate is a structurally complex compound combining an adamantane core with thiophene and pyrazole functionalities. Its unique molecular architecture imparts potential advantages in medicinal chemistry, particularly as a scaffold for drug discovery. The adamantane moiety enhances lipophilicity and metabolic stability, while the thiophene-pyrazole segment may contribute to selective binding interactions. This compound is of interest for applications in targeting neurological or inflammatory pathways due to its hybrid heterocyclic framework. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for developing bioactive molecules with optimized pharmacokinetic properties.
methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate structure
1298062-17-5 structure
Product Name:methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate
CAS No:1298062-17-5
MF:C20H23N3O3S
MW:385.47992348671
CID:5892366
PubChem ID:49676820
Update Time:2025-06-13

methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • JLLRNFQXJBPNAV-UHFFFAOYSA-N
    • methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate
    • methyl 3-[(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)amino]adamantane-1-carboxylate
    • VU0526452-1
    • CCG-342172
    • AKOS024525637
    • SR-01000925804
    • SR-01000925804-1
    • F5860-4105
    • 1298062-17-5
    • (1r,3s,5R,7S)-methyl 3-(3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)adamantane-1-carboxylate
    • Inchi: 1S/C20H23N3O3S/c1-26-18(25)19-7-12-5-13(8-19)10-20(9-12,11-19)21-17(24)15-6-14(22-23-15)16-3-2-4-27-16/h2-4,6,12-13H,5,7-11H2,1H3,(H,21,24)(H,22,23)
    • InChI Key: JLLRNFQXJBPNAV-UHFFFAOYSA-N
    • SMILES: C12(C(OC)=O)CC3CC(CC(NC(C4C=C(C5SC=CC=5)NN=4)=O)(C3)C1)C2

Computed Properties

  • Exact Mass: 385.14601278g/mol
  • Monoisotopic Mass: 385.14601278g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 628
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 112Ų

methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5860-4105-2μmol
methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate
1298062-17-5
2μmol
$57.0 2023-09-09
Life Chemicals
F5860-4105-5μmol
methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate
1298062-17-5
5μmol
$63.0 2023-09-09
Life Chemicals
F5860-4105-10μmol
methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate
1298062-17-5
10μmol
$69.0 2023-09-09
Life Chemicals
F5860-4105-20μmol
methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate
1298062-17-5
20μmol
$79.0 2023-09-09
Life Chemicals
F5860-4105-1mg
methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate
1298062-17-5
1mg
$54.0 2023-09-09
Life Chemicals
F5860-4105-2mg
methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate
1298062-17-5
2mg
$59.0 2023-09-09
Life Chemicals
F5860-4105-3mg
methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate
1298062-17-5
3mg
$63.0 2023-09-09
Life Chemicals
F5860-4105-4mg
methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate
1298062-17-5
4mg
$66.0 2023-09-09
Life Chemicals
F5860-4105-5mg
methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate
1298062-17-5
5mg
$69.0 2023-09-09
Life Chemicals
F5860-4105-10mg
methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate
1298062-17-5
10mg
$79.0 2023-09-09

Additional information on methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate

Methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate (CAS No. 1298062-17-5): A Comprehensive Overview

Methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate (CAS No. 1298062-17-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, combines a thiophen-2-yl moiety with a pyrazole amide group, all anchored within a robust adamantane core. Such a structural design not only imparts unique physicochemical properties but also opens up diverse possibilities for its application in drug discovery and development.

The adamantane scaffold, known for its exceptional stability and lipophilicity, serves as an ideal platform for enhancing the bioavailability and metabolic stability of bioactive molecules. In contrast, the incorporation of the thiophen-2-yl group introduces electronic richness and potential for further functionalization, while the pyrazole amide moiety adds a layer of biological activity often associated with pain relief and anti-inflammatory properties. This combination makes Methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate a promising candidate for exploring novel therapeutic interventions.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic profiles of this compound with greater accuracy. Studies have indicated that the rigid adamantane core enhances binding affinity to biological targets, while the pyrazole amide group modulates receptor interactions. These insights are particularly valuable in the development of targeted therapies where precise molecular interactions are crucial.

The role of heterocyclic compounds in medicinal chemistry cannot be overstated. The pyrazole ring, in particular, has been extensively studied for its role in various biological processes. The amide linkage in Methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate not only contributes to its solubility but also serves as a hinge region for protein binding. This feature has been leveraged in the design of small-molecule inhibitors targeting enzymes involved in inflammatory pathways.

In vitro studies have demonstrated the potential of this compound as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins involved in inflammation and pain. The presence of the thiophen-2-yl group may further enhance its inhibitory activity by influencing electronic distributions around the active site. Such findings align with recent research trends that emphasize the use of multifunctional scaffolds to achieve synergistic effects in drug design.

The adamantane moiety also contributes to the compound's stability under physiological conditions, reducing susceptibility to degradation by metabolic enzymes. This characteristic is particularly important for drugs that require prolonged circulation times to achieve therapeutic efficacy. Additionally, the lipophilic nature of adamantane enhances membrane permeability, facilitating cellular uptake and distribution.

The synthesis of Methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include condensation reactions between thiophene derivatives and pyrazole carboxamides, followed by functionalization at the adamantane core. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for further research.

Efforts are ongoing to explore derivatives of Methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate to optimize its pharmacological profile. By modifying substituents on the thiophene ring or introducing additional functional groups, researchers aim to enhance target specificity and reduce off-target effects. Such modifications are guided by structural insights gained from X-ray crystallography and other biophysical techniques.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like Methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate. These algorithms can predict binding affinities and toxicity profiles based on molecular structures, significantly reducing the time required for hit identification and lead optimization. This approach aligns with the broader trend toward data-driven drug development in pharmaceutical industries.

The potential applications of this compound extend beyond traditional therapeutic areas. Its unique structural features make it suitable for use as a building block in materials science, particularly in designing organic semiconductors and liquid crystals. The rigidity provided by the adamantane core enhances material stability, while the heterocyclic moieties contribute to electronic conductivity.

In conclusion, Methyl 3-[3-(thiophen-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate represents a fascinating example of how structural complexity can be leveraged to develop innovative pharmaceuticals. Its combination of stability, bioactivity, and synthetic accessibility positions it as a valuable tool for both academic research and industrial applications. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in shaping future therapeutic strategies.

Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd